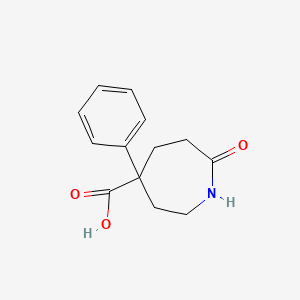
7-Oxo-4-phenylazepane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxo-4-phenylazepane-4-carboxylic acid is a heterocyclic compound with the molecular formula C13H15NO3. It is part of the azepane family, which consists of seven-membered nitrogen-containing rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-4-phenylazepane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of phenylacetic acid derivatives with amines, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-Oxo-4-phenylazepane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
7-Oxo-4-phenylazepane-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 7-Oxo-4-phenylazepane-4-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid: This compound shares a similar oxo group and carboxylic acid functionality but differs in its heterocyclic structure.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Another compound with a similar carboxylic acid group but with a benzopyran ring structure.
Uniqueness
7-Oxo-4-phenylazepane-4-carboxylic acid is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields .
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
7-oxo-4-phenylazepane-4-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c15-11-6-7-13(12(16)17,8-9-14-11)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)(H,16,17) |
InChI Key |
KWDQJEHRJDTHFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1=O)(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















